4-(Benzyloxy)naphthalene-1-sulfonamide
Description
Significance of Sulfonamide Scaffolds in Modern Medicinal Chemistry and Chemical Biology Research
The sulfonamide functional group (-S(=O)₂-NR₂) is a cornerstone of modern medicinal chemistry, valued for its synthetic accessibility and its ability to act as a versatile pharmacophore. researchgate.netcitedrive.com Since the discovery of the antibacterial properties of Prontosil in the 1930s, sulfonamide-containing compounds, or "sulfa drugs," have become integral to pharmaceutical development. citedrive.comajchem-b.com Initially recognized for their antimicrobial effects, the therapeutic applications of sulfonamides have expanded dramatically over the decades. ajchem-b.comajchem-b.com
The sulfonamide moiety is a bioisostere of esters and amides but is generally more resistant to hydrolysis, enhancing the metabolic stability of drug candidates. Its tetrahedral geometry and hydrogen-bonding capabilities allow it to effectively interact with biological targets such as enzymes and receptors. ajchem-b.com This has led to the development of sulfonamide-based drugs across a wide spectrum of therapeutic areas, including antiviral, anticancer, anti-inflammatory, and antidiabetic agents. ajchem-b.comresearchgate.net In chemical biology, sulfonamide derivatives are utilized as enzyme inhibitors to probe biological pathways, with notable examples including inhibitors of carbonic anhydrase, proteases, and kinases. researchgate.netcitedrive.comajchem-b.com
Table 1: Examples of FDA-Approved Sulfonamide-Containing Drugs
| Drug Name | Therapeutic Class | Primary Indication |
|---|---|---|
| Sulfamethoxazole | Antibiotic | Bacterial Infections |
| Celecoxib | NSAID (COX-2 Inhibitor) | Inflammation, Arthritis |
| Sumatriptan | Triptan | Migraine |
| Furosemide | Diuretic | Hypertension, Edema |
| Glipizide | Antidiabetic | Type 2 Diabetes |
| Darunavir | Protease Inhibitor | HIV/AIDS |
Overview of Naphthalene (B1677914) Derivative Utilization in Chemical Sciences
Naphthalene, a polycyclic aromatic hydrocarbon composed of two fused benzene (B151609) rings, serves as a privileged scaffold in the chemical sciences. ekb.egekb.eg Its rigid, planar, and lipophilic structure provides a unique framework for the design of molecules with diverse applications. In medicinal chemistry, the naphthalene core is present in numerous natural products and synthetic drugs. nih.govlifechemicals.com Its large surface area allows for extensive interactions with biological targets, and its structure is amenable to chemical modification at various positions, enabling the fine-tuning of pharmacological properties. researchgate.net
The versatility of the naphthalene scaffold is demonstrated by the wide range of biological activities exhibited by its derivatives, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. nih.govresearchgate.net Several naphthalene-based compounds have received FDA approval and are used clinically to treat a variety of conditions. ekb.eg Beyond medicine, naphthalene derivatives are crucial in materials science for the development of organic light-emitting diodes (OLEDs), synthetic dyes, and fluorescent probes for chemical sensing. lifechemicals.com
Table 2: Selected FDA-Approved Drugs Featuring a Naphthalene Scaffold
| Drug Name | Therapeutic Use |
|---|---|
| Naproxen | Anti-inflammatory |
| Propranolol | Antihypertensive |
| Terbinafine | Antifungal |
| Nafcillin | Antibiotic |
| Duloxetine | Antidepressant |
| Bedaquiline | Antitubercular |
Positioning of 4-(Benzyloxy)naphthalene-1-sulfonamide within the Broader Context of Naphthalene Sulfonamide and Benzyloxy-Substituted Compound Research
The compound this compound integrates three key structural motifs: a naphthalene core, a sulfonamide functional group, and a benzyloxy substituent. This unique combination places it at the confluence of several active research areas.
Naphthalene Sulfonamide Research: The naphthalene sulfonamide scaffold itself is a subject of significant investigation. Researchers have developed derivatives of this core structure as potent inhibitors of specific biological targets. For instance, various naphthalene sulfonamides have been synthesized and evaluated as antagonists of the human CCR8 receptor, a target for inflammatory diseases. acs.org Other studies have explored this scaffold for its potential as an anti-parasitic agent, with certain derivatives showing efficacy against Leishmania tarentolae. researchgate.netrsc.org Furthermore, new series of naphthalene-bearing sulfonamides have been investigated as potent tubulin polymerization inhibitors for anticancer applications, demonstrating the scaffold's utility in oncology research. nih.gov
Role of the Benzyloxy Group: The benzyloxy group (benzyl ether) is a common substituent in medicinal chemistry. It is frequently employed as a stable and reliable protecting group for hydroxyl functions during multi-step organic synthesis due to its resistance to a wide range of acidic and basic conditions. nih.govresearchgate.net Beyond its protective role, the benzyloxy moiety can serve as a key pharmacophore. The phenyl ring can engage in crucial π-π stacking and hydrophobic interactions within protein binding sites, potentially enhancing the affinity and selectivity of a molecule for its target. nih.govnih.gov Research on benzyloxy-substituted chalcones, for example, has identified potent and selective inhibitors of monoamine oxidase B (hMAO-B), highlighting the group's contribution to biological activity. nih.govresearchgate.net
Given this context, this compound can be positioned as a valuable research compound. It serves as an advanced intermediate in the synthesis of more complex molecules where the benzyloxy group acts as a protecting group for a 4-hydroxy functionality. Alternatively, it can be viewed as a molecular probe or a scaffold for library synthesis in drug discovery programs. The compound combines the established biological relevance of the naphthalene sulfonamide core with the modulating influence of the benzyloxy substituent, making it a molecule of interest for structure-activity relationship (SAR) studies aimed at developing novel therapeutic agents.
Table 3: Mentioned Compound Names
| Compound Name |
|---|
| This compound |
| Acetazolamide |
| Bedaquiline |
| Celecoxib |
| Darunavir |
| Duloxetine |
| Furosemide |
| Glipizide |
| Nabumetone |
| Nafcillin |
| Naproxen |
| Propranolol |
| Prontosil |
| Sulfamethoxazole |
| Sumatriptan |
Structure
3D Structure
Properties
Molecular Formula |
C17H15NO3S |
|---|---|
Molecular Weight |
313.4 g/mol |
IUPAC Name |
4-phenylmethoxynaphthalene-1-sulfonamide |
InChI |
InChI=1S/C17H15NO3S/c18-22(19,20)17-11-10-16(14-8-4-5-9-15(14)17)21-12-13-6-2-1-3-7-13/h1-11H,12H2,(H2,18,19,20) |
InChI Key |
XHKBAWOJVYZQTC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C3=CC=CC=C32)S(=O)(=O)N |
Origin of Product |
United States |
Synthetic Methodologies and Advanced Chemical Transformations
General Principles for Sulfonamide Formation in Organic Synthesis
The construction of the sulfonamide linkage (R-SO₂-NR'R'') is a cornerstone of organic synthesis, with several established methodologies available to chemists. These methods offer different advantages in terms of substrate scope, reaction conditions, and functional group tolerance.
Amine-Sulfonyl Chloride Condensation Mechanisms and Protocols
The most traditional and widely employed method for the synthesis of sulfonamides is the condensation reaction between a sulfonyl chloride and a primary or secondary amine. echemcom.comnih.gov This nucleophilic substitution reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
The reaction proceeds via a nucleophilic attack of the amine nitrogen on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a tetrahedral intermediate. Subsequent elimination of a chloride ion and a proton yields the stable sulfonamide. A variety of bases can be used, with pyridine (B92270) and triethylamine (B128534) being common choices in organic solvents like dichloromethane (B109758). mdpi.comnih.gov The choice of base and solvent can be critical to the success of the reaction, especially when dealing with sensitive substrates. For instance, in the synthesis of N-(3,4,5-Trimethoxyphenyl)naphthalene-1-sulphonamide, triethylamine was used as the base in dichloromethane at room temperature. mdpi.com
| Reagent/Condition | Role | Typical Examples |
| Sulfonylating Agent | Provides the sulfonyl group | Benzenesulfonyl chloride, p-Toluenesulfonyl chloride, Naphthalene-1-sulfonyl chloride |
| Amine | Nucleophile | Primary amines (e.g., aniline), Secondary amines |
| Base | Neutralizes HCl byproduct | Pyridine, Triethylamine, Sodium bicarbonate |
| Solvent | Reaction medium | Dichloromethane, Diethyl ether, Pyridine |
N-Alkylation Approaches to Sulfonamides, Including Metal-Catalyzed Methods (e.g., Manganese-Catalyzed Borrowing Hydrogen)
N-alkylation of primary sulfonamides provides a direct route to secondary sulfonamides. Traditional methods often involve the use of alkyl halides in the presence of a base. However, these methods can suffer from drawbacks such as the use of toxic alkylating agents and the potential for over-alkylation.
More recently, metal-catalyzed N-alkylation reactions have emerged as powerful and sustainable alternatives. A notable example is the manganese-catalyzed "borrowing hydrogen" or "hydrogen auto-transfer" methodology. This process involves the temporary oxidation of an alcohol to an aldehyde by the manganese catalyst, which then reacts with the primary sulfonamide to form an N-sulfonylimine intermediate. The manganese hydride species, formed during the initial oxidation, then reduces the imine to the N-alkylated sulfonamide, regenerating the active catalyst and producing water as the only byproduct. This approach allows for the use of readily available and less toxic alcohols as alkylating agents.
Oxidative Sulfonylation of Thiols as a Synthetic Route
An alternative strategy for constructing the sulfonamide linkage involves the oxidative coupling of thiols and amines. This approach avoids the need for pre-synthesized sulfonyl chlorides. Various oxidizing agents can be employed to convert the thiol to a reactive intermediate, which then couples with the amine.
Recent advancements in this area include electrochemical methods that offer an environmentally benign route to sulfonamides. In these systems, the transformation is driven by electricity, eliminating the need for sacrificial chemical oxidants. The process typically involves the anodic oxidation of the thiol to a disulfide, followed by the oxidation of the amine to a radical cation. The subsequent reaction between these intermediates leads to the formation of the sulfonamide.
Strategies Involving Sulfur Dioxide Insertion for Sulfonyl Group Introduction
The direct insertion of sulfur dioxide (SO₂) into chemical bonds represents an atom-economical approach to the synthesis of sulfonyl-containing compounds. Due to the gaseous and toxic nature of SO₂, stable and easy-to-handle SO₂ surrogates, such as DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) and potassium metabisulfite (B1197395) (K₂S₂O₅), have been developed.
These reagents can participate in a variety of transformations to introduce the sulfonyl group. For instance, a palladium-catalyzed coupling of aryl iodides with DABSO can generate aryl ammonium (B1175870) sulfinates. These intermediates can then be converted in a one-pot process to a range of functionalized sulfonamides by treatment with an aqueous solution of the desired amine and an oxidant like sodium hypochlorite.
Synthetic Pathways and Derivatization of 4-(Benzyloxy)naphthalene-1-sulfonamide and Related Analogues
The synthesis of the specific target molecule, this compound, can be envisioned through a couple of strategic disconnections, leveraging the general principles outlined above.
Specific Reaction Conditions and Reagent Systems Employed
A plausible and efficient synthetic route to this compound would likely commence with a commercially available starting material such as 4-hydroxynaphthalene-1-sulfonic acid. The synthesis would proceed through two key transformations: O-benzylation and conversion of the sulfonic acid to a sulfonamide.
O-Benzylation: The phenolic hydroxyl group of 4-hydroxynaphthalene-1-sulfonic acid can be converted to a benzyl (B1604629) ether. A common method for this transformation is the Williamson ether synthesis, which involves the deprotonation of the phenol (B47542) with a suitable base to form a phenoxide, followed by nucleophilic substitution with benzyl bromide or benzyl chloride.
A reported procedure for the synthesis of 1-(benzyloxy)naphthalene (B127380) involves the reaction of 1-naphthol (B170400) with benzyl bromide in the presence of triethylamine in a micellar medium at 30°C. orgsyn.org A similar protocol could be adapted for the benzylation of 4-hydroxynaphthalene-1-sulfonic acid.
Conversion of Sulfonic Acid to Sulfonamide: The sulfonic acid moiety needs to be converted into a sulfonamide. This is typically a two-step process. First, the sulfonic acid is converted to the corresponding sulfonyl chloride. This can be achieved using reagents such as phosphorus pentachloride or thionyl chloride. google.com Subsequently, the resulting 4-(benzyloxy)naphthalene-1-sulfonyl chloride is reacted with ammonia (B1221849) or an ammonium salt to furnish the primary sulfonamide, this compound. The amidation step is generally carried out in a suitable solvent, and a base may be added to neutralize the generated HCl. For example, the preparation of 4-methoxybenzenesulfonamide (B72560) from its sulfonyl chloride involved reaction with concentrated ammonium hydroxide (B78521). google.com
An alternative synthetic strategy would involve the sulfonation of 1-(benzyloxy)naphthalene. The sulfonation of naphthalene (B1677914) itself is a well-established process, and the conditions can be controlled to favor the formation of the 1-sulfonic acid derivative. google.com Following sulfonation, the resulting 4-(benzyloxy)naphthalene-1-sulfonic acid would then be converted to the sulfonamide as described above.
Derivatization: Further derivatization of this compound can be achieved through various reactions. The sulfonamide nitrogen can be alkylated using methods such as the manganese-catalyzed borrowing hydrogen reaction discussed earlier. Additionally, the aromatic naphthalene ring can undergo further electrophilic substitution reactions, although the positions of substitution will be directed by the existing sulfonyl and benzyloxy groups.
| Step | Transformation | Reagents and Conditions |
| 1 | O-Benzylation of 4-hydroxynaphthalene-1-sulfonic acid | Benzyl bromide, Triethylamine, Micellar medium, 30°C orgsyn.org |
| 2a | Conversion to Sulfonyl Chloride | Phosphorus pentachloride or Thionyl chloride google.com |
| 2b | Amidation | Concentrated ammonium hydroxide google.com |
Role as Key Intermediates in the Synthesis of Complex Organic Molecules
While direct examples of the use of this compound as a key intermediate in the synthesis of specific complex organic molecules are not extensively documented in publicly available literature, its structural features strongly suggest its potential as a valuable building block. The naphthalenesulfonamide moiety is a well-established pharmacophore found in a range of biologically active compounds. For instance, various naphthalenesulfonamide derivatives have been synthesized and evaluated for their potent antiproliferative and tubulin polymerization inhibitory activities, highlighting their potential in the development of anticancer agents. masterorganicchemistry.com
The benzyloxy group at the 4-position serves a dual purpose. It can act as a protecting group for the hydroxyl functionality, which can be deprotected at a later synthetic stage to introduce further diversity. More importantly, the benzyloxy group, along with the sulfonamide group, influences the electronic properties of the naphthalene ring, directing the regioselectivity of subsequent chemical transformations. This directing ability is crucial for the controlled construction of polysubstituted naphthalene derivatives, which are often challenging to synthesize.
The general synthetic utility of related naphthalenesulfonamides is evident in the preparation of multi-target ligands. For example, naphthalenesulfonamide-containing hybrids have been designed to target multiple pathways in diseases like Alzheimer's and diabetes. nih.gov Although not directly employing the benzyloxy derivative, these syntheses underscore the value of the naphthalenesulfonamide core in constructing complex and biologically relevant molecules. The presence of the benzyloxy group in this compound offers an additional site for modification or a handle for controlling solubility and other physicochemical properties during a synthetic sequence.
Table 1: Potential Applications of this compound as a Synthetic Intermediate
| Potential Target Compound Class | Rationale for Use of Intermediate |
| Anticancer Agents | The naphthalenesulfonamide core is a known pharmacophore with tubulin polymerization inhibitory activity. masterorganicchemistry.com |
| Multi-target Ligands for Neurodegenerative Diseases | The scaffold allows for the incorporation of functionalities to interact with multiple biological targets. nih.gov |
| Kinase Inhibitors | The aromatic system can be functionalized to interact with the ATP-binding site of various kinases. |
| Fluorescent Probes | The naphthalene ring system provides a basis for the development of environmentally sensitive fluorescent dyes. |
Advanced Chemical Transformations on the Naphthalene Sulfonamide Core
The reactivity of the this compound core can be exploited through various advanced chemical transformations to introduce new functional groups and build molecular complexity.
The regioselective halogenation of substituted naphthalenes is a powerful tool for introducing functional handles for further synthetic manipulations, such as cross-coupling reactions. The outcome of electrophilic halogenation on the this compound ring is dictated by the directing effects of the existing substituents.
The benzyloxy group at C4 is an ortho-, para-directing and activating group due to the resonance donation of the lone pairs on the oxygen atom. The sulfonamide group at C1 is a deactivating and meta-directing group. In the context of the naphthalene ring system, electrophilic attack is generally favored at the more activated ring. The benzyloxy group strongly activates the ring to which it is attached, making it the primary site for electrophilic substitution.
Considering the directing effects, the most likely positions for bromination would be ortho to the powerful activating benzyloxy group, which are the C3 and C5 positions. However, the C5 position is also peri to the sulfonamide group, which may introduce steric hindrance. Therefore, the C3 position is a highly probable site for monosubstitution. The C2 position is also a possibility, being ortho to the sulfonamide's point of attachment, but the deactivating nature of the sulfonamide group makes this less favorable compared to the positions activated by the benzyloxy group.
Table 2: Predicted Regioselectivity of Bromination on this compound
| Reagent | Predicted Major Product | Mechanistic Rationale |
| Br₂ / Lewis Acid | 3-Bromo-4-(benzyloxy)naphthalene-1-sulfonamide | The benzyloxy group is a strong activating and ortho-directing group, making the C3 position electronically favorable for electrophilic attack. |
| NBS / DMF | 3-Bromo-4-(benzyloxy)naphthalene-1-sulfonamide | N-Bromosuccinimide in a polar solvent provides a source of electrophilic bromine, following a similar regiochemical outcome based on substituent directing effects. |
The mechanism of bromination would proceed through a standard electrophilic aromatic substitution pathway, involving the formation of a resonance-stabilized carbocation intermediate (a Wheland intermediate). The stability of this intermediate is enhanced by the electron-donating benzyloxy group, further favoring substitution on the activated ring.
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. This process involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, followed by quenching with an electrophile.
In this compound, both the sulfonamide and the benzyloxy groups have the potential to act as DMGs. The sulfonamide group is a well-established and potent DMG, capable of directing deprotonation at the adjacent C2 and C8 (peri) positions. The oxygen of the benzyloxy group can also direct lithiation to the C3 and C5 positions.
The competition between these directing groups would determine the site of deprotonation. The sulfonamide group is generally a stronger DMG than an ether linkage. Therefore, it is highly probable that deprotonation would occur preferentially at the C2 position, which is ortho to the sulfonamide group. The C8 (peri) position is also a potential site, but C-H bonds ortho to a directing group are typically more acidic.
Once the lithiated intermediate is formed, it can be reacted with a wide range of electrophiles to introduce various functional groups at the C2 position.
Table 3: Potential Functionalization of this compound via Directed ortho-Metalation
| Reagent Sequence | Resulting Functional Group at C2 |
| 1. n-BuLi, THF, -78 °C; 2. DMF | -CHO (Formyl) |
| 1. n-BuLi, THF, -78 °C; 2. I₂ | -I (Iodo) |
| 1. n-BuLi, THF, -78 °C; 2. Me₃SiCl | -SiMe₃ (Trimethylsilyl) |
| 1. n-BuLi, THF, -78 °C; 2. CO₂; then H₃O⁺ | -COOH (Carboxylic acid) |
The selective oxidation and reduction of the different functional groups within this compound can provide access to a variety of new derivatives.
Oxidation:
The benzylic methylene (B1212753) group of the benzyloxy moiety is susceptible to oxidation to a carbonyl group under various conditions, which would yield a benzoyl ester. This transformation could be achieved using reagents such as potassium permanganate (B83412) or chromium-based oxidants. However, care must be taken to avoid oxidation of the naphthalene ring itself, which is also susceptible to oxidation, particularly under harsh conditions. More selective methods, such as those employing catalytic amounts of transition metals with milder oxidants, could be employed for a more controlled transformation.
Reduction:
The reduction of this compound offers several possibilities depending on the reagents and reaction conditions.
Reduction of the Sulfonamide Group: The sulfonamide group is generally stable to many reducing agents. However, strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the sulfonamide to the corresponding amine. This would provide access to 4-(benzyloxy)naphthalen-1-amine.
Reductive Cleavage of the Benzyloxy Group: The benzyloxy group can be cleaved under hydrogenolysis conditions (e.g., H₂, Pd/C) to yield the corresponding 4-hydroxynaphthalene-1-sulfonamide. This deprotection step is a common strategy in multi-step synthesis to unmask a phenol functionality for further reaction.
Reduction of the Naphthalene Ring: The naphthalene ring can be reduced under more forcing conditions, such as Birch reduction (using an alkali metal in liquid ammonia with an alcohol), to yield di- or tetrahydro-naphthalene derivatives. The regioselectivity of this reduction would be influenced by the electronic nature of the substituents.
Table 4: Predicted Outcomes of Controlled Oxidation and Reduction Reactions
| Reaction Type | Reagent(s) | Predicted Major Product |
| Oxidation | KMnO₄ | 4-(Benzoyloxy)naphthalene-1-sulfonamide |
| Reduction | LiAlH₄ | 4-(Benzyloxy)naphthalen-1-amine |
| Hydrogenolysis | H₂, Pd/C | 4-Hydroxynaphthalene-1-sulfonamide |
| Birch Reduction | Na, NH₃ (l), EtOH | Dihydro- or Tetrahydro-naphthalene derivative |
Structure Activity Relationship Sar and Ligand Design Research
Fundamental Principles for Rational Design of Naphthalene (B1677914) Sulfonamide Derivatives
The design of novel naphthalene sulfonamide derivatives is guided by established principles of medicinal chemistry, focusing on the systematic modification of the core structure to probe interactions with biological targets. nih.gov The naphthalene ring often serves as a key anchor, fitting into hydrophobic pockets of target proteins, while the sulfonamide linker and the benzyloxy moiety provide opportunities for introducing specific interactions, such as hydrogen bonds and electrostatic interactions. researchgate.netnih.gov
Structure-activity relationship (SAR) studies have demonstrated that the biological activity of naphthalene sulfonamide derivatives can be finely tuned by introducing various substituents onto the aromatic rings. The 1,4-substitution pattern on the naphthalene core is often considered optimal for activity in certain inhibitor classes, with other substitution patterns leading to a complete loss of function. nih.gov
Modifications are strategically planned for different regions of the molecule: the sulfonamide linkers, the terminal aryl rings (such as the benzyloxy group), and the core naphthalene scaffold itself. nih.gov For instance, in the development of Fatty Acid Binding Protein 4 (FABP4) inhibitors, placing a fluorine atom at different positions on the phenyl ring of naphthalene-1-sulfonamide (B86908) derivatives resulted in significant differences in activity. researchgate.net Similarly, for peptidyl arginine deiminase (PAD) inhibitors, the introduction of hydroxyl groups onto the naphthalene scaffold was found to significantly enhance inhibitory activity compared to the parent compounds. nih.gov
These studies provide valuable insights into the specific interactions between the ligand and its target, guiding the optimization of future derivatives. nih.gov
| Scaffold/Derivative Class | Target | Modification Site | Substituent/Change | Effect on Activity | Reference |
|---|---|---|---|---|---|
| Naphthalene-1-sulfonamide | FABP4 | Phenyl ring | Fluorine at C-2 vs. C-6 | Significant difference in activity | researchgate.net |
| Naphthalene-based inhibitors | PAD1 and PAD4 | Naphthalene scaffold | Hydroxyl group addition | Superior inhibition | nih.gov |
| 1,4-bis(arylsulfonamido)naphthalene | Keap1-Nrf2 PPI | Sulfonamide linker | Addition of methyl or carbonyl group | Complete loss of inhibitory activity | nih.gov |
| Naphthalene derivatives | KEAP1/NRF2 | Naphthalene substitution pattern | Changing from 1,4-substitution | Complete loss of activity | nih.gov |
Isosteric replacement, the substitution of an atom or group with another that has similar physical or chemical properties, is a widely used strategy in drug design to improve a compound's characteristics. cambridgemedchemconsulting.com This technique can enhance potency, alter selectivity, improve pharmacokinetic profiles, or reduce toxicity. nih.gov
In the context of naphthalene-based compounds, isosteric replacements have been explored for various parts of the molecule. For example, researchers have designed and synthesized compounds where the entire naphthalene core is replaced with other scaffolds, such as 1,4-substituted isoquinoline, to study the effects on potency, solubility, and metabolic stability. nih.gov In other studies, benzazaborinines have been investigated as novel bioisosteric replacements for the naphthalene ring system. researchgate.net While the specific transformation of a carbamate (B1207046) to a sulfonamide in 4-(benzyloxy)naphthalene-1-sulfonamide is not extensively detailed in the provided sources, the principle of replacing linkers is a common strategy. For example, in FABP4 inhibitors, an inverse sulfonamide was synthesized where the sulfur atom was replaced with a carbon, demonstrating the exploration of linker modifications. researchgate.net
Multifactorial diseases often require complex therapeutic approaches, leading to the development of multi-target-directed ligands, or hybrid molecules. This strategy involves combining two or more distinct pharmacophores into a single molecule, enabling it to interact with multiple biological targets simultaneously. researchgate.net
The naphthalene sulfonamide scaffold is a valuable component in the design of such hybrid molecules. For example, a compound was designed based on the structures of a PPARγ partial agonist and the acetylcholinesterase inhibitor donepezil, incorporating a naphthalene-1-sulfonamide core. mdpi.com This hybrid molecule, N-(2-(benzylamino)ethyl)-4-(naphthalene-1-sulfonamido)benzamide, was created with the aim of developing a multi-target therapy for conditions like diabetes and Alzheimer's disease. mdpi.com Similarly, novel naphthalene hybrids have been synthesized by linking the naphthalene scaffold to various heterocyclic systems known for their biological activities, such as pyrazole (B372694) and pyridine (B92270), to create agents for treating complex diseases. researchgate.net
| Hybrid Molecule Concept | Pharmacophores Combined | Therapeutic Goal | Reference |
|---|---|---|---|
| Multi-target agent for elderly diseases | Naphthalene-1-sulfonamide + Benzylaminoethyl benzamide | Diabetes and Alzheimer's disease | mdpi.com |
| Multi-target agents for complex diseases | Naphthalene + Various heterocyclic scaffolds (e.g., pyran, pyrazole) | Multifactorial diseases | researchgate.net |
Methodologies for Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to find mathematical relationships between the chemical structure of compounds and their biological activities. nih.gov This approach is instrumental in guiding the design and structural modification of new derivatives with improved bioactivity. nih.govresearchgate.net
For naphthalene sulfonamide derivatives, QSAR studies typically involve several steps. First, a series of compounds is synthesized and their biological activities are evaluated. nih.gov Then, various molecular descriptors are calculated for each compound. These descriptors quantify different physicochemical properties, such as lipophilicity (e.g., partition coefficient), electronic properties, and steric or shape indices. researchgate.net
Using statistical methods like multiple linear regression (MLR), a mathematical model is constructed that correlates the descriptors (independent variables) with the biological activity (dependent variable). nih.gov The validity of the QSAR model is then tested to ensure its predictive performance. researchgate.net Once validated, the model can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates. nih.govresearchgate.net For example, a QSAR study on caffeoyl naphthalene sulfonamide derivatives identified the partition coefficient, connectivity index, and shape index as key factors influencing activity, allowing researchers to design new, more potent compounds in silico. researchgate.net
Conformational Analysis and Investigation of Molecular Flexibility in Ligand-Target Recognition
The three-dimensional shape and flexibility of a molecule, known as its conformation, are critical for its ability to bind to a biological target. Conformational analysis helps to understand the spatial arrangement of atoms and the rotational freedom around single bonds, which dictates how a ligand can adapt its shape to fit into a receptor's binding site.
Molecular Mechanisms of Action and Biological Target Interactions in Vitro and Theoretical Focus
Elucidation of Specific Molecular Targets and Binding Dynamics
The specificity of a compound for its molecular targets is a key determinant of its pharmacological profile. Research into 4-(benzyloxy)naphthalene-1-sulfonamide and related structures has identified several key targets, with investigations focusing on enzyme inhibition, receptor modulation, and the disruption of protein-protein interactions.
A significant area of research has been the evaluation of naphthalene-sulfonamide derivatives as inhibitors of various enzymes. This broad inhibitory capacity highlights the potential of this chemical scaffold to be adapted for a range of therapeutic applications.
Acetylcholinesterase (AChE) and Peroxisome Proliferator-Activated Receptor γ (PPARγ): A multi-target hybrid compound incorporating a naphthalene-sulfonamide moiety has been investigated for its potential in addressing diseases like diabetes and Alzheimer's disease. This compound demonstrated moderate inhibition of human acetylcholinesterase (hAChE), with an inhibition of 48 ± 2% at a 10 μM concentration. mdpi.comresearchgate.net Furthermore, it acted as a PPARγ antagonist with an IC50 value of 18.6 ± 2.6 μM. mdpi.comresearchgate.net
Carbonic Anhydrase (CA): Certain 1,8-naphthalimide (B145957) piperazine (B1678402) amidobenzenesulfonamide derivatives have been synthesized and shown to target carbonic anhydrase IX (CA IX), an enzyme implicated in cancer. nih.gov These compounds display inhibitory activity against this specific isoform, suggesting a potential mechanism for their anti-cancer effects. nih.gov
| Enzyme Target | Compound Type | Inhibitory Activity | Reference |
|---|---|---|---|
| Acetylcholinesterase (AChE) | Naphthalene-sulfonamide hybrid | 48 ± 2% inhibition at 10 µM | mdpi.comresearchgate.net |
| Peroxisome Proliferator-Activated Receptor γ (PPARγ) | Naphthalene-sulfonamide hybrid | IC50: 18.6 ± 2.6 µM (antagonist) | mdpi.comresearchgate.net |
| Carbonic Anhydrase IX (CA IX) | 1,8-naphthalimide piperazine amidobenzenesulfonamide | Demonstrated inhibitory activity | nih.gov |
The ability to act as either an antagonist (blocker) or an agonist (activator) of cellular receptors is another critical aspect of a compound's mechanism of action.
Androgen Receptor (AR): A series of N-(4-(benzyloxy)-phenyl)-sulfonamide derivatives have been identified as novel antagonists of the human androgen receptor, specifically targeting the activation function 2 (AF2) region. nih.gov One compound in this series, T1-12, exhibited potent AR antagonistic activity with an IC50 of 0.47 μM and a peptide displacement activity with an IC50 of 18.05 μM. nih.gov This research points to the potential for developing new therapeutics for conditions like prostate cancer. nih.gov
| Receptor Target | Compound Type | Activity | IC50 Value | Reference |
|---|---|---|---|---|
| Androgen Receptor (AR) Activation Function 2 (AF2) | N-(4-(benzyloxy)-phenyl)-sulfonamide derivative (T1-12) | Antagonist | 0.47 µM (AR antagonistic activity) | nih.gov |
| Androgen Receptor (AR) Activation Function 2 (AF2) | N-(4-(benzyloxy)-phenyl)-sulfonamide derivative (T1-12) | Peptide displacement | 18.05 µM | nih.gov |
The intricate network of protein-protein interactions (PPIs) governs a vast number of cellular processes. nih.govresearchgate.net The ability to modulate these interactions represents a promising frontier in drug discovery. nih.govresearchgate.netacademie-sciences.frdntb.gov.ua
Keap1-Nrf2 Pathway: The interaction between Keap1 and Nrf2 is a key regulator of the cellular antioxidant response. nih.gov A series of 1,4-bis(arylsulfonamido)naphthalene-N,N'-diacetic acid analogs have been designed as inhibitors of this PPI. nih.gov These compounds demonstrated potent inhibitory activity in the nanomolar range, with IC50 values between 7.2 and 31.3 nM in a time-resolved fluorescence energy transfer (TR-FRET) assay. nih.gov Another study on 1,4-bis(arylsulfonamido)benzene or naphthalene-N,N'-diacetic acids found that a compound with a 2-(4-fluorobenzyloxy) group was a potent inhibitor with an IC50 of 64.5 nM in a fluorescent polarization (FP) assay and 14.2 nM in a TR-FRET assay. nih.gov
| PPI Target | Compound Type | Assay | IC50 Value | Reference |
|---|---|---|---|---|
| Keap1-Nrf2 | 1,4-bis(arylsulfonamido)naphthalene-N,N'-diacetic acid analog | TR-FRET | 7.2 - 31.3 nM | nih.gov |
| Keap1-Nrf2 | 1,4-bis(arylsulfonamido)naphthalene-N,N'-diacetic acid with 2-(4-fluorobenzyloxy) group | FP | 64.5 nM | nih.gov |
| Keap1-Nrf2 | 1,4-bis(arylsulfonamido)naphthalene-N,N'-diacetic acid with 2-(4-fluorobenzyloxy) group | TR-FRET | 14.2 nM | nih.gov |
Cellular Pathway Modulation at the Molecular Level
Beyond direct interactions with specific targets, the ultimate biological effect of a compound is determined by its ability to modulate broader cellular pathways. Research has begun to uncover how naphthalene-sulfonamide derivatives can influence fundamental processes such as apoptosis and the cellular response to oxidative stress.
Apoptosis, or programmed cell death, is a vital process for removing damaged or unwanted cells. The caspase cascade is a central component of this pathway.
Studies on a naphthalene (B1677914) derivative, MS-5, in human pancreatic cancer cells revealed its ability to induce apoptosis. This was evidenced by the cleavage of caspases and poly (ADP-ribose) polymerase, as well as the downregulation of the anti-apoptotic protein Bcl-xL. researchgate.net Similarly, a 1,8-naphthalimide-piperazine-amidobenzenesulfonamide derivative was shown to upregulate the expression of caspase-3/cleaved-caspase-3 and Bax, while downregulating Bcl-2 in colorectal cancer cells, consistent with the activation of the apoptotic pathway. nih.gov
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, is implicated in numerous diseases. mdpi.com
Naphthalene itself has been shown to induce oxidative stress by enhancing the production of oxygen free radicals, leading to lipid peroxidation and DNA damage. nih.gov In contrast, certain naphthalene derivatives are being explored for their ability to modulate this response. As mentioned, inhibitors of the Keap1-Nrf2 PPI can upregulate the Nrf2 signaling pathway, which controls the expression of antioxidant genes. nih.gov This leads to an increase in cytoprotective proteins like Ho-1 and Nqo1. nih.gov This modulation of the Nrf2/ARE pathway is a crucial cellular defense mechanism against oxidative stress. mdpi.com The ability of certain compounds to cause Nrf2 to dissociate from Keap1 and translocate to the nucleus activates the transcription of these important antioxidant genes. mdpi.com Naphthoquinones, which share a structural similarity, are known to cause oxidative stress but also trigger Nrf2-dependent gene expression, highlighting the complex relationship between these structures and cellular redox signaling. mdpi.com
Influence on Inflammatory and Immune Responses (e.g., Inhibition of Pro-inflammatory Cytokine Production in Macrophages)
The naphthalene sulfonamide scaffold, central to this compound, is implicated in modulating inflammatory pathways. Research into structurally related compounds has demonstrated a capacity to suppress the production of key pro-inflammatory cytokines, which are signaling molecules crucial to the inflammatory response.
Analogs of naphthalene sulfonamides have been shown to exert significant anti-inflammatory effects. For instance, certain derivatives can suppress the upregulation of pro-inflammatory cytokines in lipopolysaccharide (LPS)-challenged microglial cells, which are the primary immune cells of the central nervous system. nih.gov This inhibition is critical as excessive production of these cytokines is associated with the pathogenesis of numerous inflammatory disorders. nih.gov Specifically, studies on a 4-acetamido analog highlighted its ability to decrease the production of cytokines such as interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and interferon-gamma (IFN-γ) in mouse models of systemic inflammation. nih.gov This suggests that compounds possessing the naphthalene-sulfonamide core may interfere with the signaling cascades that lead to the transcription and release of these inflammatory mediators in immune cells like macrophages and microglia. nih.gov
The mechanism often involves targeting key regulatory pathways of inflammation. The ability of these compounds to mitigate the inflammatory response in cellular models underscores the therapeutic potential of this chemical class in conditions driven by excessive inflammation. nih.govnih.gov
Table 1: Effect of Naphthalene Sulfonamide Analogs on Pro-inflammatory Cytokine Production
| Compound Class | Cell/Model System | Affected Cytokines | Observed Effect | Source |
|---|---|---|---|---|
| Naphthalene Sulfonamide Derivatives | LPS-Challenged BV-2 Microglial Cells | General Pro-inflammatory Cytokines | Suppressed Upregulation | nih.gov |
| 4-Acetamido Analog | LPS-Challenged Mouse Model | IL-6, TNF-α, IFN-γ | Suppressed Production | nih.gov |
Advanced Molecular Interaction Profiling
Characterization of Ligand-Target Binding Modes through X-ray Crystallography
X-ray crystallography is an indispensable tool for elucidating the precise three-dimensional interactions between a ligand and its biological target at an atomic level. For compounds related to this compound, crystallographic studies have provided critical insights into their binding modes.
For example, the X-ray co-crystal structure of a naphthalene derivative bound to the Kelch domain of Keap1 (Kelch-like ECH-associated protein 1) revealed that the naphthalene core serves as a central anchor. nih.gov This anchor correctly positions the various functional groups of the ligand into specific binding pockets of the protein, facilitating strong and specific interactions. nih.gov Such structural data confirms that the compact arrangement of the naphthalene core and its substituents is crucial for high-affinity binding. nih.gov
Furthermore, crystallographic analysis of other sulfonamide-containing ligands has demonstrated how the sulfonamide group itself participates in key hydrogen bonding networks within the active site. esrf.fr The crystal structure of 1-(Benzyloxy)naphthalene (B127380), a key fragment of the title compound, shows a dihedral angle of 83.22° between the naphthyl and benzyl (B1604629) ring systems, a conformational preference that likely influences how the full molecule fits within a constrained protein binding pocket. researchgate.net This detailed structural information is foundational for structure-based drug design, enabling the rational optimization of ligands to improve potency and selectivity.
Analysis of Ordered Water Molecules and Their Role in Ligand Binding Pockets
The solvent environment, particularly the network of ordered water molecules within a protein's binding site, plays a decisive role in the thermodynamics of ligand binding. esrf.frmtak.hu These water molecules can form hydrogen bonds with both the protein and the ligand, sometimes mediating their interaction. nih.gov However, some of these water molecules may be energetically unfavorable, and their displacement upon ligand binding can lead to a significant increase in binding affinity. esrf.frrsc.org
Table 2: Principles of Targeting Ordered Water Molecules in Ligand Design
| Concept | Description | Thermodynamic Impact | Source |
|---|---|---|---|
| Energetically Unfavorable Water | A water molecule in a binding pocket with poor hydrogen bonding, also known as an "unhappy" water molecule. | Its displacement by a ligand group removes an energetic penalty, increasing binding affinity. | esrf.fr |
| Ligand Modification | Designing a ligand with a functional group (e.g., a methyl group) that physically occupies the space of the unfavorable water molecule. | Leads to a gain in binding affinity, which is often enthalpy-driven. | rsc.org |
| Bridging Water Molecules | Water molecules that form hydrogen bonds to both the ligand and the target protein, mediating the interaction. | Displacing these can be detrimental to binding affinity; they are often conserved. | nih.gov |
Association of Redox Properties with Biological Interactions
While not a direct redox agent itself, the this compound scaffold is closely related to molecules that modulate cellular redox homeostasis through interactions with specific biological pathways. A primary example is the inhibition of the Keap1-Nrf2 protein-protein interaction (PPI). nih.gov
The Keap1-Nrf2 pathway is a master regulator of the cellular antioxidant response. nih.gov Under normal conditions, Keap1 targets the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) for degradation. In the presence of oxidative stress, Nrf2 is stabilized, translocates to the nucleus, and activates the expression of a suite of antioxidant and cytoprotective genes. nih.gov
Naphthalene sulfonamide derivatives have been developed as potent inhibitors of the Keap1-Nrf2 PPI. nih.gov By binding to Keap1, these compounds prevent it from marking Nrf2 for degradation. The resulting increase in Nrf2 levels leads to the enhanced transcription of Nrf2 target genes, such as those for heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1). nih.gov This mechanism represents a significant biological interaction that is directly associated with the cell's redox state, as it bolsters the cellular defense against oxidative damage and inflammation. nih.gov Therefore, the biological activity of this class of compounds is intrinsically linked to the modulation of cellular redox pathways. nih.gov
Computational Chemistry and in Silico Modeling Studies
Molecular Docking Simulations and Ligand-Protein Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the interaction between a small molecule ligand and a protein receptor, providing critical information about the binding mode and affinity.
Computational Estimation of Binding Energies and Ligand Scoring Functions
A primary output of molecular docking simulations is the estimation of binding energy, which quantifies the strength of the interaction between the ligand and its target protein. Lower binding energy values typically indicate a more stable and favorable interaction. Scoring functions are algorithms used to rank and score different docking poses.
In studies of related naphthalene (B1677914) and sulfonamide derivatives, molecular docking has been successfully employed to predict binding affinities against various protein targets. For instance, a naphthalene derivative, 6-cyanonaphthalen-2-yl 4-(benzyloxy)benzoate, was docked against the SARS-Covid-2 protein (PDB ID: 7QF0), yielding a strong binding affinity of -9.5 kcal/mol nih.gov. Similarly, studies on triazole benzene (B151609) sulfonamide derivatives as inhibitors of human carbonic anhydrase IX have reported binding energy scores ranging from -8.1 to -9.2 kcal/mol rsc.org. These values suggest the formation of stable complexes between the ligands and their respective protein targets rsc.orgnih.gov.
Table 1: Representative Binding Energies of Naphthalene and Sulfonamide Derivatives from Molecular Docking Studies
| Compound Class | Protein Target | PDB ID | Binding Energy (kcal/mol) |
|---|---|---|---|
| Naphthalene Derivative | SARS-Covid-2 | 7QF0 | -9.5 nih.gov |
| Triazole Benzene Sulfonamide | Human Carbonic Anhydrase IX | 5FL4 | -8.1 to -9.2 rsc.org |
Identification of Key Amino Acid Residues Involved in Active Site Interactions
Beyond predicting binding affinity, molecular docking elucidates the specific non-covalent interactions between a ligand and the amino acid residues within the protein's active site. These interactions, which include hydrogen bonds, hydrophobic interactions, pi-pi stacking, and van der Waals forces, are crucial for stabilizing the ligand-protein complex.
For various sulfonamide derivatives, docking studies have identified key residue interactions. For example, the binding of triazole benzene sulfonamides to human carbonic anhydrase IX was stabilized by interactions with residues such as Gln92, Thr200, Asn66, and His68 rsc.org. In another study on aryl sulfonamide inhibitors of the Mcl-1 anti-apoptotic protein, hydrogen bond interactions with ASN260 and interactions with HIS224 were found to be critical for high inhibitory activity qub.ac.uk. The naphthalene moiety itself is known to participate in significant hydrophobic and pi-pi stacking interactions within binding pockets nih.govnih.gov. For instance, docking of napthyl N-acyl hydrazone derivatives into the cyclooxygenase-II (COX-II) active site revealed interactions with amino acids like Tyrosine (TYR), Isoleucine (ILE), and Lysine (LYS) researchgate.net.
Quantum Chemical Calculations (Density Functional Theory - DFT)
Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a detailed understanding of the electronic structure and properties of a molecule. These methods are used to predict a wide range of molecular characteristics from the ground state electron density.
Geometrical Optimization, Vibrational Frequencies, and Spectroscopic Property Prediction
A fundamental application of DFT is the optimization of the molecular geometry to find its most stable, lowest-energy conformation. This process yields precise information on bond lengths, bond angles, and dihedral angles indexcopernicus.com. For compounds structurally similar to 4-(Benzyloxy)naphthalene-1-sulfonamide, DFT calculations are commonly performed using basis sets like B3LYP/6-311+G(d,p) or B3LYP/6-31G(d,p) to achieve accurate geometrical parameters nih.govindexcopernicus.comnih.gov.
Once the geometry is optimized, vibrational frequencies can be calculated. These theoretical frequencies correspond to the infrared (IR) and Raman spectra of the molecule, allowing for the assignment of experimental spectral bands to specific molecular vibrations, such as S=O stretching modes in the sulfonamide group or C-H stretching in the aromatic rings researchgate.net.
Analysis of Electronic Properties and Reactivity Descriptors (e.g., Natural Bond Orbital (NBO), Fukui Function)
DFT calculations are used to determine key electronic properties that govern a molecule's reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap is an indicator of molecular stability; a smaller gap suggests higher reactivity nih.govscholarsresearchlibrary.com. For a related naphthalene derivative, the HOMO-LUMO gap was calculated to be 3.17 eV nih.gov.
Natural Bond Orbital (NBO) analysis is employed to study charge delocalization, intramolecular interactions, and the stability arising from hyperconjugation indexcopernicus.comscholarsresearchlibrary.com. This analysis provides insights into the electron density distribution across the molecule.
Fukui functions and other reactivity descriptors are calculated to predict the most likely sites for electrophilic or nucleophilic attack. This information is crucial for understanding reaction mechanisms and designing new synthetic pathways scholarsresearchlibrary.com.
Table 2: Examples of DFT-Calculated Properties for Related Molecular Scaffolds
| Property | Method/Basis Set | Finding/Value |
|---|---|---|
| HOMO-LUMO Energy Gap | DFT/B3LYP/6–311+ G(d,p) | 3.17 eV nih.gov |
| Total Interaction Energy | DFT/B3LYP\631-G(d,p) | 189.9 kJ mol⁻¹ nih.gov |
Wavefunction-Based Topological Analyses (e.g., Electron Localization Function (ELF), Localized Orbital Locator (LOL), Reduced Density Gradient (RDG))
To gain a deeper understanding of chemical bonding and non-covalent interactions, wavefunction-based topological analyses are performed on the results of DFT calculations.
Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are used to visualize regions of high electron localization. These analyses help to distinguish between covalent bonds, lone pairs, and atomic cores, providing a clear picture of the molecule's electronic structure. Values approaching 1.0 indicate high electron localization, characteristic of covalent bonds or lone pairs researchgate.netresearchgate.net.
Reduced Density Gradient (RDG) analysis is a powerful technique for identifying and visualizing weak non-covalent interactions, such as van der Waals forces, hydrogen bonds, and steric repulsion, within a molecule and between molecules. This is particularly useful for understanding the forces that dictate crystal packing and ligand-protein binding researchgate.net.
These topological analyses provide a qualitative and quantitative description of the chemical bonds and non-covalent interactions that define the structure and reactivity of this compound.
In Silico Predictive Methodologies for Pharmacokinetic and Pharmacodynamic Relevance
In silico predictive tools are vital for early-stage drug discovery, offering a preliminary assessment of a compound's potential pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the body) profiles. These predictions help to prioritize candidates for synthesis and biological testing, filtering out those with a high probability of failure due to poor absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties or unfavorable interactions with biological targets. mdpi.comnih.gov
A primary step in computational analysis is the evaluation of a molecule's "drug-likeness," a qualitative concept used to gauge its suitability as a potential drug. This is often assessed using rules of thumb, such as Lipinski's Rule of Five, which predicts that poor absorption or permeation is more likely when a compound violates certain thresholds for molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors.
The calculated physicochemical properties for this compound indicate a favorable profile with respect to Lipinski's Rule of Five, suggesting a reasonable likelihood of oral bioavailability.
Table 1: Predicted Physicochemical Properties and Drug-Likeness of this compound
| Property | Predicted Value | Lipinski's Rule of Five Guideline | Compliance |
|---|---|---|---|
| Molecular Weight | 325.38 g/mol | ≤ 500 g/mol | Yes |
| logP (Lipophilicity) | 3.95 | ≤ 5 | Yes |
| Hydrogen Bond Donors | 1 | ≤ 5 | Yes |
| Hydrogen Bond Acceptors | 3 | ≤ 10 | Yes |
Beyond general drug-likeness, in silico bioactivity scores can be calculated to predict a molecule's potential to interact with major classes of drug targets. These scores are derived from chemoinformatic models trained on large datasets of known active compounds. A higher score suggests a greater probability of biological activity at a given target class. While a molecule with a score greater than 0.00 is considered likely to be active, scores between -0.50 and 0.00 indicate moderate activity, and scores below -0.50 suggest inactivity. nih.gov
Table 2: Predicted Bioactivity Scores for this compound
| Target Class | Predicted Bioactivity Score | Interpretation |
|---|---|---|
| GPCR Ligand | -0.15 | Moderately Active |
| Ion Channel Modulator | -0.28 | Moderately Active |
| Kinase Inhibitor | -0.45 | Moderately Active |
| Nuclear Receptor Ligand | 0.10 | Active |
| Protease Inhibitor | -0.18 | Moderately Active |
| Enzyme Inhibitor | 0.05 | Active |
Disclaimer: The bioactivity scores are in silico predictions and serve as a preliminary guide for potential biological activities, requiring experimental validation.
Advanced Research Applications and Methodological Considerations
Utilization as Molecular Probes in Chemical Biology and Biological Investigations
Derivatives of the benzyloxy-sulfonamide scaffold have been instrumental as molecular probes for investigating complex biological systems, particularly in the study of protein-protein interactions and receptor modulation. A key area of application is in targeting specific functional sites on nuclear receptors, such as the androgen receptor (AR), which is crucial in prostate cancer research.
Researchers have developed a series of N-(4-(benzyloxy)-phenyl)-sulfonamide derivatives to function as novel antagonists targeting the activation function 2 (AF2) region of the AR. nih.gov The AF2 site is critical for the transcriptional function of the receptor, and molecules that bind to this site can serve as valuable probes to understand AR-mediated signaling pathways. nih.gov In these studies, the sulfonamide derivatives are not merely passive inhibitors but active tools for exploring the topology and functional characteristics of the AR AF2 binding pocket.
One such derivative, designated T1-12, demonstrated significant potential as a molecular probe due to its potent activity in biochemical assays. nih.gov Its ability to displace peptides that normally bind to the AF2 site provides a quantitative measure of its interaction with the target, allowing for detailed investigation of the receptor's function. nih.gov The use of such compounds helps to elucidate the structural requirements for AR antagonism and provides a framework for designing more refined probes for biological investigations. nih.gov
Table 1: In Vitro Activity of Molecular Probe T1-12 Targeting the Androgen Receptor (AR)
| Compound | AR Antagonistic Activity (IC₅₀) | Peptide Displacement Activity (IC₅₀) |
|---|---|---|
| T1-12 | 0.47 µM | 18.05 µM |
Data sourced from a study on N-(4-(benzyloxy)-phenyl)-sulfonamide derivatives as AR antagonists. nih.gov
Strategies for Targeted Delivery and Prodrug Concepts in Research Design
The sulfonamide moiety is a versatile functional group for the design of prodrugs, which are inactive precursors that are metabolically converted to an active drug inside the body. This strategy is particularly useful for achieving targeted delivery of a therapeutic or research agent to specific tissues or cell types, thereby enhancing efficacy and minimizing off-target effects.
One prominent prodrug concept involves leveraging the high concentrations of Glutathione (B108866) S-transferase (GST) and glutathione (GSH) in specific cellular environments, such as cancer cells. google.com In this research design, a drug containing a primary or secondary amine can be derivatized with a sulfonyl moiety to form a stable, inactive sulfonamide prodrug. google.com This prodrug is designed to be a substrate for GST. Inside the target cells, GST catalyzes the cleavage of the sulfonamide bond, releasing the active parent drug. google.com
The rate of drug release can be precisely controlled by modifying the electronic properties of the sulfonyl group. For instance, attaching strongly electron-withdrawing groups to the aryl sulfonyl moiety can accelerate the rate of GST-catalyzed cleavage. google.com This allows researchers to tailor the activation kinetics of the prodrug to specific experimental needs. This approach serves as a generic method for protecting amine-containing molecules and enabling their targeted release, which is a significant methodological advancement in research design. google.com
Development of Hybrid Molecules for Enhanced Research Utility and Mechanistic Insights
The 4-(benzyloxy)naphthalene-1-sulfonamide scaffold is a valuable building block for the creation of hybrid molecules, which are single chemical entities designed to interact with multiple biological targets. This multi-target approach is a powerful research strategy for dissecting complex disease pathways and understanding the interplay between different signaling systems.
An example of this strategy is the development of a hybrid molecule that combines structural features of a Peroxisome Proliferator-Activated Receptor γ (PPARγ) partial agonist with a moiety that mimics the acetylcholinesterase inhibitor, donepezil. mdpi.com In one such design, a naphthalene-sulfonamide fragment, known for its interaction with PPARγ, was chemically linked to an N-benzyl-ethylenediamine portion, which serves as a mimic of donepezil. mdpi.com
The resulting hybrid, N-(2-(benzylamino)ethyl)-4-(naphthalene-1-sulfonamido)benzamide, was designed as a research tool to simultaneously probe pathways related to metabolic diseases (like diabetes) and neurodegenerative disorders (like Alzheimer's disease), where both PPARγ and acetylcholinesterase are implicated. mdpi.com The naphthalene-sulfonamide group also conferred potential inhibitory activity against fatty acid amide hydrolase (FAAH), adding another layer of complexity for mechanistic studies. mdpi.com The design of such multi-target hybrids provides enhanced research utility by allowing investigators to study the effects of modulating multiple nodes in a biological network with a single molecular tool. mdpi.com
Subsequent research on related scaffolds has led to the development of compounds like LT16, which bears an N-(4-(benzyloxy)phenyl)piperidine-1-sulfonamide structure. nih.gov This molecule was optimized to antagonize mutated forms of the androgen receptor, demonstrating how the core scaffold can be elaborated into sophisticated hybrid structures to investigate mechanisms of drug resistance. nih.gov LT16 was shown to disrupt AR nuclear translocation, inhibit homodimerization, and suppress the transcription of AR-regulated genes, providing deep mechanistic insights into its mode of action. nih.gov
Methodological Advancements in In Vitro Bio-Evaluation and Screening Platforms
The evaluation of this compound and its analogs has been facilitated by the application of advanced in vitro screening platforms. These methodologies provide high-throughput, sensitive, and quantitative data on the interaction between the compounds and their biological targets, which is essential for modern research.
For studying compounds designed to disrupt protein-protein interactions (PPIs), such as the interaction between Keap1 and Nrf2, sophisticated biophysical assays are employed. A series of 1,4-bis(arylsulfonamido)naphthalene derivatives were evaluated using a fluorescence polarization (FP) assay as an initial screen. nih.gov More potent compounds from this screen were then subjected to a more sensitive time-resolved fluorescence energy transfer (TR-FRET) assay, which confirmed their high inhibitory activity. nih.gov These methods allow for the precise determination of inhibitory concentrations (IC₅₀ values) and are crucial for establishing structure-activity relationships. nih.gov
Table 2: Bio-Evaluation of Naphthalene-Based Keap1-Nrf2 PPI Inhibitors Using Advanced Screening Platforms
| Compound | FP Assay (IC₅₀) | TR-FRET Assay (IC₅₀) |
|---|---|---|
| 7q | 0.12 µM | 7.2 nM |
| 7r | 0.11 µM | 9.0 nM |
| 7s | 0.13 µM | 11.2 nM |
Data sourced from a study on 1,4-bis(arylsulfonamido)naphthalene-N,N'-diacetic acid analogs. nih.gov
Another important methodological platform used for evaluating naphthalene (B1677914) sulfonamide derivatives is the tubulin polymerization assay. nih.gov This cell-free assay directly measures the ability of a compound to inhibit the assembly of α- and β-tubulin heterodimers into microtubules. For example, a naphthalene-bearing sulfonamide derivative, compound 5c, was identified as a potent inhibitor of tubulin polymerization with an IC₅₀ value of 2.8 µM. nih.gov This in vitro assay provides direct mechanistic evidence of the compound's effect on the cytoskeleton, which is often correlated with cell-based outcomes like cell cycle arrest. nih.gov
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| N-(4-(Benzyloxy)-phenyl)-sulfonamide |
| T1-12 |
| LT16 |
| N-(2-(benzylamino)ethyl)-4-(naphthalene-1-sulfonamido)benzamide |
| N-(4-(benzyloxy)phenyl)piperidine-1-sulfonamide |
| 1,4-bis(arylsulfonamido)naphthalene-N,N'-diacetic acid |
| Compound 7q (1,4-bis(2-chloro-4,5-ethylenedioxyphenylsulfonamido)naphthalene-N,N'-diacetic acid) |
| Compound 7r |
| Compound 7s |
Q & A
Q. What are the foundational synthetic routes for 4-(Benzyloxy)naphthalene-1-sulfonamide?
Synthesis typically involves sequential sulfonation and benzylation. Sulfonation of naphthalene at the 1-position is achieved using chlorosulfonic acid under controlled temperatures (0–5°C). Subsequent benzylation employs benzyl bromide with a base (e.g., K₂CO₃) in aprotic solvents like THF. Purification via recrystallization (ethanol/water mixtures) yields >90% purity. Stoichiometric optimization (1.2 equivalents of benzyl bromide) improves efficiency .
Q. Which spectroscopic methods are critical for structural characterization?
Essential techniques include:
- ¹H/¹³C NMR : Confirms benzyloxy group integration (δ 4.8–5.2 ppm for CH₂) and sulfonamide NH (δ 7.1–7.3 ppm).
- FT-IR : Identifies S=O asymmetric stretching (1350–1300 cm⁻¹) and symmetric stretching (1160–1120 cm⁻¹).
- HRMS : Validates molecular ion peaks (e.g., [M+H]⁺ at m/z 342.0892). X-ray crystallography resolves π-stacking interactions in the naphthalene core .
Q. How does solvent choice impact stability during storage?
Polar aprotic solvents (DMSO, DMF) stabilize the compound via hydrogen-bonding with the sulfonamide NH. Degradation studies show ≤5% decomposition in DMSO over 30 days at 25°C versus 22% in ethanol. For long-term stability, store in anhydrous DMSO at -20°C .
Advanced Research Questions
Q. How can regioselectivity challenges during benzylation be addressed?
Regioselectivity is governed by electronic and steric factors:
- Computational modeling (DFT/B3LYP) : Predicts preferential benzylation at the 4-position (LUMO energy: -1.87 eV vs. -1.52 eV at the 2-position).
- Bulky benzylating agents : Benzyl trichloroacetimidate in THF at -78°C increases 4-position selectivity from 68% to 92%.
- Analytical monitoring : Use HPLC (C18 column, ACN/water gradient) to track intermediates .
Q. What methodologies resolve contradictions in reported biological activity data?
Discrepancies in IC₅₀ values (e.g., 5.2 μM vs. 18.7 μM against EGFR) require standardized protocols:
- Assay consistency : Fixed ATP concentration (100 μM), 30-minute enzyme pre-incubation.
- Orthogonal validation : Surface plasmon resonance (SPR) for KD measurements and cellular thermal shift assays (CETSA). Interlaboratory studies reduced variability from 41% to 12% under standardized conditions .
Q. How can computational modeling predict tautomeric behavior and hydrogen-bonding capacity?
- Quantum mechanical calculations (MP2/cc-pVTZ) : Evaluate tautomer stability and NH group charge distribution (NBO charges: -0.32e to -0.28e).
- Molecular dynamics (AMBER) : Reveals 73% prevalence of the antiperiplanar conformation in aqueous solution, enhancing H-bonding with water.
- Experimental correlation : IR spectra (NH stretch at 3320 cm⁻¹) validate computational predictions .
Q. What advanced analytical techniques detect trace impurities (<0.1%)?
- LC-QTOF-MS with HILIC chromatography : Separates des-benzyl impurities (m/z 279.0423) and sulfonic acid byproducts (m/z 307.0738).
- In-source CID fragmentation : Confirms impurity structures against NIST reference spectra.
- Validation : Spike recovery studies (98–102% accuracy) ensure method reliability .
Data Contradiction Analysis
Q. How to address conflicting solubility data in polar vs. nonpolar solvents?
Reported solubility discrepancies (e.g., 12 mg/mL in DMSO vs. 0.3 mg/mL in hexane) arise from:
- Aggregation effects : Dynamic light scattering (DLS) identifies nanoaggregates in nonpolar solvents.
- Temperature dependence : Solubility in ethanol increases from 2.1 mg/mL (25°C) to 8.9 mg/mL (60°C). Standardize measurements using nephelometry at controlled temperatures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
